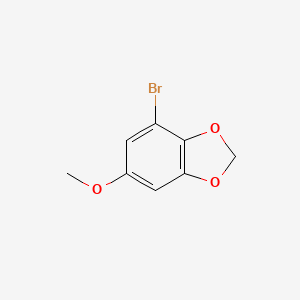

4-Bromo-6-methoxy-1,3-benzodioxole

Description

Contextualization of Brominated and Methoxylated Benzodioxole Scaffolds in Modern Chemical Synthesis

The presence of both a bromine atom and a methoxy (B1213986) group on the 1,3-benzodioxole (B145889) scaffold endows compounds like 4-Bromo-6-methoxy-1,3-benzodioxole with significant synthetic versatility. Brominated aromatic compounds are crucial intermediates in organic synthesis, primarily serving as precursors for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. sigmaaldrich.com The bromine atom's role as a leaving group is fundamental in constructing more complex molecular architectures. datapdf.com

The methoxy group, an electron-donating substituent, influences the reactivity and regioselectivity of the aromatic ring in electrophilic substitution reactions. Furthermore, it can be cleaved to reveal a hydroxyl group, providing another point for functionalization. The interplay between the bromo- and methoxy- substituents on the benzodioxole core allows for sequential and site-selective reactions, making such scaffolds valuable building blocks. For instance, related compounds like 6-Bromo-1,3-benzodioxole-5-carboxaldehyde serve as key starting materials in multi-step syntheses. sigmaaldrich.com The synthesis of other substituted benzodioxoles, such as 5-Bromo-6-isopropyl-1,3-benzodioxole, highlights the methods used to introduce bromine onto these ring systems. prepchem.com

Significance of Methylenedioxyphenyl Systems as Core Structures in Chemical Research

The methylenedioxyphenyl (MDP) group, which forms the 1,3-benzodioxole ring system, is a prominent structural feature in a multitude of naturally occurring and synthetic compounds. nih.govresearchgate.net This moiety is found in various plant-derived chemicals, such as myristicin, which contains a methoxy-substituted benzodioxole ring. nist.gov

A significant aspect of MDP systems in chemical and biological research is their ability to interact with cytochrome P-450 (CYP) enzymes. nih.govnih.gov Many MDP-containing compounds can act as inhibitors of these enzymes. nih.govcureffi.org This inhibitory action is a key reason for their use as synergists in pesticide formulations, where they prevent the metabolic breakdown of the primary insecticide, thereby increasing its efficacy. nih.govcureffi.org This interaction with a major family of metabolic enzymes makes the methylenedioxyphenyl scaffold a subject of intense study in toxicology and drug development. nih.govresearchgate.net Furthermore, the MDP moiety is a precursor in the synthesis of various chemical classes, such as the methylenedioxyphenethylamine (MDxx) family of compounds. wikipedia.org

Overview of Research Trajectories for Halogenated and Alkoxylated Aromatic Heterocycles

Halogenated and alkoxylated aromatic heterocycles are fundamental building blocks in contemporary chemical research, particularly in medicinal chemistry and materials science. sigmaaldrich.commdpi.com Heterocyclic compounds are ubiquitous structural motifs in pharmaceuticals, and the introduction of halogen atoms and alkoxy groups provides a powerful tool for modulating a molecule's physicochemical and biological properties. sigmaaldrich.comresearchgate.net

Current research focuses on developing more efficient and environmentally benign methods for the synthesis of these compounds. researchgate.net This includes "green" halogenation techniques that utilize reagents like hydrogen peroxide to reduce waste and avoid hazardous materials. researchgate.net Another major research trajectory is the direct C-H functionalization of aromatic heterocycles. researchgate.net These methods allow for the regioselective introduction of halogens and alkoxy groups directly onto the heterocyclic core, bypassing the need for pre-functionalized starting materials and offering more atom-economical synthetic routes. mdpi.com The development of novel catalysts, including those based on palladium and rhodium, is central to advancing these C-H activation strategies. mdpi.comresearchgate.net Additionally, nucleophilic aromatic substitution (SNAr) on chloro-substituted nitrogen-containing heterocycles provides an efficient pathway to introduce various functionalities. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

55950-26-0 |

|---|---|

Molecular Formula |

C8H7BrO3 |

Molecular Weight |

231.04 g/mol |

IUPAC Name |

4-bromo-6-methoxy-1,3-benzodioxole |

InChI |

InChI=1S/C8H7BrO3/c1-10-5-2-6(9)8-7(3-5)11-4-12-8/h2-3H,4H2,1H3 |

InChI Key |

UOZOWUOPLNAWRU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)Br)OCO2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 6 Methoxy 1,3 Benzodioxole and Its Derivatives

Direct Bromination Strategies for the 1,3-Benzodioxole (B145889) Core

Direct bromination relies on introducing a bromine atom onto a pre-existing 6-methoxy-1,3-benzodioxole skeleton. The success of this approach hinges on controlling the reaction's regioselectivity.

The introduction of a bromine atom onto the 1,3-benzodioxole ring is typically achieved through an electrophilic aromatic substitution (EAS) reaction. wku.edu The 1,3-benzodioxole moiety, particularly when substituted with an electron-donating methoxy (B1213986) group, presents a highly activated aromatic system. wku.edu This high reactivity makes the ring susceptible to electrophilic attack, but it also poses a significant challenge in controlling the position of the incoming bromine atom (regioselectivity).

Classical bromination methods often employ harsh and toxic reagents, leading to a lack of selectivity and the formation of multiple isomeric products. wku.edu The combined directing effects of the fused dioxole ring and the methoxy group influence the substitution pattern, necessitating carefully optimized conditions to favor the formation of the desired 4-bromo isomer over other possibilities.

To overcome the challenges of regioselectivity and harsh reaction conditions, modern synthetic methods employ specific catalytic systems. N-bromosuccinimide (NBS) is a widely used brominating agent that serves as a milder and more manageable alternative to molecular bromine. nih.govnsf.gov The reactivity of NBS can be further enhanced through the use of catalytic activators.

One effective strategy involves the use of Lewis basic additives that can engage in halogen bonding, thereby increasing the electrophilic character of the bromine atom in NBS. nsf.gov For instance, a method utilizing catalytic amounts of mandelic acid in an aqueous acetonitrile (B52724) solution has been developed to promote efficient and regioselective aromatic bromination at room temperature. nsf.gov Another approach involves an iso-amyl nitrite/HBr system, which has been shown to effectively achieve the oxybromination of 1,3-benzodioxole. researchgate.net

| Brominating Agent | Catalyst/Additive | Solvent | Temperature | Key Feature | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Mandelic Acid (catalytic) | Acetonitrile/Water (1:1) | Room Temperature | Enhanced reactivity via halogen bonding. nsf.gov | nsf.gov |

| N-Bromosuccinimide (NBS) | None | Acetonitrile | 0-60 °C | Common method for activated arenes. nih.gov | nih.gov |

| HBr | iso-Amyl Nitrite | Dichloromethane | Room Temperature | Oxybromination of the benzodioxole ring. researchgate.net | researchgate.net |

Multi-Step Synthetic Sequences for the Construction of 4-Bromo-6-methoxy-1,3-benzodioxole

Multi-step syntheses provide an alternative and often more controlled approach to constructing the target molecule, building the complexity through a series of strategic reactions. youtube.comyoutube.comyoutube.comyoutube.com

The challenges associated with direct bromination can be circumvented by employing a multi-step pathway starting from carefully chosen precursors. youtube.comlibretexts.org This approach allows for the sequential installation of functional groups, providing greater control over the final structure.

One documented route begins with piperonylic acid, which undergoes a sequence of reactions including esterification, nitration, reduction, bromination, and a Sandmeyer reaction to yield brominated 1,3-benzodioxole derivatives. researchgate.net Another powerful strategy involves starting with an already brominated scaffold, such as (6-bromobenzo[d] nih.govresearchgate.netdioxol-5-yl)methanol. worldresearchersassociations.comresearchgate.net This precursor can then be elaborated through further reactions to introduce other functionalities. For example, the hydroxyl group can be converted to other groups before the bromine atom is used as a handle for coupling reactions. worldresearchersassociations.comresearchgate.net Conversely, a synthesis could begin with a substituted catechol, which is then cyclized to form the benzodioxole ring in a process known as benzodioxole annulation. youtube.com

Cascade reactions, where multiple chemical bonds are formed in a single, uninterrupted sequence, represent an efficient strategy for constructing complex molecules like benzodioxoles. chemistryviews.org These one-pot reactions minimize the need for purification of intermediates, saving time and resources. For instance, bifunctional solid catalysts have been developed to facilitate sequential reactions, such as the reduction of a nitro group to an amine followed by a cyclocondensation, all within the same reaction vessel. nih.gov While a specific cascade reaction for this compound is not prominently documented, this synthetic philosophy is highly relevant for the efficient assembly of substituted heterocyclic frameworks. chemistryviews.orgnih.gov

Derivatization Strategies of this compound

The bromine atom on the this compound scaffold is not merely a static feature but a versatile functional group that enables a wide range of subsequent chemical transformations. nih.gov It serves as a key "handle" for introducing further molecular complexity, most notably through palladium-catalyzed cross-coupling reactions. nih.govsmolecule.com

The Suzuki-Miyaura coupling reaction is a preeminent tool for this purpose, facilitating the formation of new carbon-carbon bonds. worldresearchersassociations.comresearchgate.net In this reaction, the bromo-substituted benzodioxole is reacted with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. worldresearchersassociations.comnih.gov This methodology allows for the synthesis of a diverse library of derivatives by attaching different substituents at the 4-position.

A study demonstrated this principle by starting with (6-bromobenzo[d] nih.govresearchgate.netdioxol-5-yl)methanol, which was converted over several steps into a triazole-containing benzodioxole intermediate that still possessed the bromine atom. worldresearchersassociations.comresearchgate.net This intermediate was then subjected to Suzuki-Miyaura coupling with a wide array of boronic acids to produce novel, highly substituted 1,3-benzodioxole derivatives in good yields. worldresearchersassociations.comresearchgate.net

| Boronic Acid Partner | Final Product Moiety at Coupled Position | Yield | Reference |

|---|---|---|---|

| Isoxazole-4-boronic acid | Isoxazole | 60% | worldresearchersassociations.com |

| Quinolone-8-boronic acid | Quinolone | Not specified | worldresearchersassociations.com |

| Pyrimidin-5-ylboronic acid | Pyrimidine (B1678525) | Not specified | worldresearchersassociations.com |

| Morpholino pyrimidine-5-boronic acid | Morpholinopyrimidine | 61% | worldresearchersassociations.com |

Beyond Suzuki coupling, the bromine atom can participate in other transformations such as nucleophilic substitution reactions, allowing for the introduction of a variety of heteroatom-based functional groups. smolecule.com This versatility makes this compound a valuable intermediate in the synthesis of complex organic molecules.

Transformations at the Bromine Atom: Cross-Coupling and Nucleophilic Substitutions

The bromine atom at the 4-position of the 1,3-benzodioxole ring is a key site for introducing structural diversity. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

Cross-Coupling Reactions:

A variety of palladium-catalyzed cross-coupling reactions have been successfully applied to bromo-substituted aromatic compounds. These reactions offer an efficient route to functionalized derivatives. nih.gov For instance, the Suzuki-Miyaura coupling, which utilizes a palladium catalyst and an organoboron reagent, is a widely used method for creating carbon-carbon bonds. smolecule.com Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties. nih.gov

| Reaction Type | Catalyst/Reagents | Significance |

| Suzuki-Miyaura Coupling | Palladium catalysts, Boron reagents | Forms new carbon-carbon bonds, allowing for the introduction of aryl or vinyl groups. nih.govsmolecule.com |

| Sonogashira Coupling | Palladium and Copper catalysts, Terminal alkynes | Introduces alkynyl functional groups. nih.gov |

| Buchwald-Hartwig Amination | Palladium catalysts, Amines | Forms carbon-nitrogen bonds, leading to the synthesis of arylamines. |

| Heck Coupling | Palladium catalysts, Alkenes | Forms new carbon-carbon bonds by coupling with alkenes. |

| This table summarizes common palladium-catalyzed cross-coupling reactions applicable to aryl bromides. |

The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions and can be optimized to achieve high yields of the desired products. researchgate.netuzh.ch

Nucleophilic Aromatic Substitution:

While less common for unactivated aryl halides, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. The presence of the electron-donating methoxy and methylenedioxy groups on the ring generally disfavors classical SNAr reactions. However, with strong nucleophiles or under metal-catalyzed conditions, the bromine atom can be displaced.

Modifications of the Methoxy Group and Ring System Alterations

Beyond the bromine atom, the methoxy group and the 1,3-benzodioxole ring system itself offer opportunities for structural modification.

Modifications of the Methoxy Group:

The methoxy group can be cleaved to yield the corresponding phenol (B47542). This transformation is typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting phenol provides a new reactive site for further functionalization, including etherification, esterification, or conversion to a triflate for subsequent cross-coupling reactions.

Ring System Alterations:

The 1,3-benzodioxole ring, while generally stable, can undergo ring-opening reactions under certain metabolic or synthetic conditions. nih.govresearchgate.net This can lead to the formation of catechol derivatives, which can then be further modified. For instance, the methylenedioxy bridge can be cleaved to reveal two hydroxyl groups. These hydroxyl groups can be selectively protected or functionalized to introduce a wide range of substituents.

Introduction of Complex Side Chains and Polycyclic Systems

The functional groups on this compound serve as anchor points for the construction of more elaborate molecular architectures, including complex side chains and fused polycyclic systems.

Introduction of Complex Side Chains:

The bromine atom is the primary site for the introduction of complex side chains via cross-coupling reactions. By selecting appropriate coupling partners, a vast array of functionalities can be appended to the benzodioxole core. For example, coupling with boronic acids containing ester, ketone, or other functional groups allows for the direct installation of these moieties.

Synthesis of Polycyclic Systems:

The inherent reactivity of the 1,3-benzodioxole scaffold and its derivatives can be harnessed to construct polycyclic systems. rsc.org Intramolecular cyclization reactions are a common strategy. For example, if a side chain introduced at the bromine position contains a suitable functional group, it can be induced to react with another position on the aromatic ring, leading to the formation of a new fused ring.

Another approach involves the use of benzyne (B1209423) intermediates. rsc.org The generation of a benzyne adjacent to the existing ring system can be followed by a cycloaddition reaction with a suitable diene or other trapping agent to construct a new carbocyclic or heterocyclic ring. This method provides a powerful means of accessing complex, polycyclic structures from relatively simple 1,3-benzodioxole precursors.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 6 Methoxy 1,3 Benzodioxole Compounds

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the exact molecular weight of a compound, which in turn allows for the deduction of its precise molecular formula. For 4-Bromo-6-methoxy-1,3-benzodioxole, the expected molecular formula is C₈H₇BrO₃. uni.lu HRMS can measure the mass of the molecular ion with very high accuracy, confirming this formula.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₇BrO₃ |

| Monoisotopic Mass | 229.95786 Da |

| Predicted [M+H]⁺ | 230.96514 m/z |

| Predicted [M+Na]⁺ | 252.94708 m/z |

Data sourced from PubChem for the isomer 6-bromo-4-methoxy-1,3-benzodioxole. uni.lu

In mass spectrometry, molecules often break apart into smaller, charged fragments. The pattern of these fragments provides a fingerprint that can help to identify the molecule. The presence of a bromine atom in this compound would result in a characteristic isotopic pattern for any bromine-containing fragment, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This results in a pair of peaks (M and M+2) of roughly equal intensity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures and for assessing the purity of a compound. nist.gov A sample containing this compound could be injected into a GC-MS system, where it would be separated from any impurities before being detected and identified by the mass spectrometer.

X-ray Crystallography for Definitive Solid-State Structural Determination

Molecular Conformation, Bond Lengths, and Torsion Angle Analysis

The methoxy (B1213986) group's orientation is crucial. In a zwitterionic derivative containing a 4-bromo-6-methoxyphenolate core, the methoxy group is observed to be almost coplanar with the aromatic ring to which it is attached. sigmaaldrich.com The torsion angle C12—O5—C3—C2 in this compound is 177.7 (2)°, indicating a strong preference for a planar arrangement which maximizes electronic conjugation. sigmaaldrich.com In contrast, another related methoxy derivative shows a torsion angle of -165.75 (14)°, suggesting that crystal packing forces can influence the methoxy group's final conformation. sigmaaldrich.com

Bond lengths within the benzodioxole skeleton are expected to be consistent with standard values for aromatic C-C, C-O, and C-Br bonds. In a similar structure, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, all bond distances and angles are reported to be within expected ranges. cetjournal.it

Table 1: Representative Bond Lengths and Torsion Angles in Related Benzodioxole Structures

| Feature | Compound | Value |

|---|---|---|

| Methoxy Torsion Angle (C-O-C-C) | Zwitterionic 4-bromo-6-methoxy derivative sigmaaldrich.com | 177.7 (2)° |

| Methoxy Torsion Angle (C-O-C-C) | 6-methoxy derivative sigmaaldrich.com | -165.75 (14)° |

This table presents data from closely related compounds to infer the expected values for this compound.

Crystal Packing Analysis, Intermolecular Interactions, and Supramolecular Assemblies

Although this compound itself lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds are expected to play a significant role in its crystal packing. The oxygen atoms of the methoxy and dioxole groups can act as hydrogen bond acceptors. In the crystal structure of 6-(4-Bromophenyl)-6,7-dihydro-1,3-dioxolo[4,5-g]quinolin-8(5H)-one, a combination of N-H···O and C-H···O hydrogen bonds links molecules into sheets. chemicalbook.com Similarly, studies on other organic crystals show that weak C-H···O and C-H···Br interactions are crucial in linking molecular stacks. cetjournal.it In a zwitterionic derivative, a variety of hydroxy-O—H⋯O and C—H⋯O interactions lead to the formation of extensive supramolecular layers. sigmaaldrich.com

Aromatic rings, like the one in the benzodioxole system, frequently engage in π-π stacking interactions. These interactions are a significant cohesive force in the crystal packing of many aromatic compounds. In the crystal of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, π-stacking interactions between the six-membered rings result in the formation of molecular stacks extending along a crystallographic axis. cetjournal.it

Furthermore, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also important. In the structure of 6-(4-Bromophenyl)-6,7-dihydro-1,3-dioxolo[4,5-g]quinolin-8(5H)-one, a single C-H···π(arene) hydrogen bond links pairs of molecular sheets into bilayers, demonstrating the structure-directing nature of this interaction. chemicalbook.com

The nature and position of substituents on the benzodioxole ring have a profound influence on the resulting crystal architecture. The bromine atom, for example, can participate in halogen bonding, a directional interaction that can compete with or complement hydrogen bonding to direct crystal assembly. mdpi.com The methoxy group, with its hydrogen bond accepting capability and steric bulk, will also significantly influence molecular packing.

The interplay between different potential intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-stacking, creates a delicate balance that determines the final supramolecular assembly. mdpi.com The specific substitution pattern on the this compound molecule—with a halogen at position 4 and a methoxy group at position 6—will create a unique electrostatic potential surface, predisposing it to form a specific and predictable set of intermolecular contacts that define its crystal structure.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate |

| Zwitterionic 4-bromo-6-methoxy-2-{[tris(hydroxymethyl)methyl]iminiumylmethyl}phenolate |

| 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one |

Reactivity and Mechanistic Investigations of 4 Bromo 6 Methoxy 1,3 Benzodioxole

Electrophilic Aromatic Substitution Reactivity of the Benzodioxole Ring

The benzodioxole ring system in 4-Bromo-6-methoxy-1,3-benzodioxole is inherently electron-rich, making it susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.org The rate and regioselectivity of these reactions are significantly influenced by the directing effects of the existing bromine and methoxy (B1213986) substituents. masterorganicchemistry.com

In electrophilic aromatic substitution reactions, the substituents on the aromatic ring play a crucial role in determining the position of the incoming electrophile. libretexts.org The methoxy group (-OCH3) is a strong activating group and an ortho-, para-director. This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. This increased electron density makes these positions more attractive to electrophiles.

Conversely, the bromine atom is a deactivating group, yet it also directs incoming electrophiles to the ortho and para positions. reddit.com The deactivating nature of bromine stems from its high electronegativity, which withdraws electron density from the ring through the inductive effect. libretexts.org However, the lone pairs on the bromine atom can participate in resonance, which directs the electrophile to the ortho and para positions. reddit.com

In the case of this compound, the directing effects of both the bromine and methoxy groups must be considered. The stronger activating group will predominantly control the regioselectivity of the reaction. reddit.com The methoxy group is a more potent activator than the weak deactivating effect of the bromine atom. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the methoxy group. Given the existing substitution pattern, the most likely position for electrophilic attack is the C5 position, which is ortho to the methoxy group and meta to the bromine atom.

Thermodynamically, the stability of the products will determine the final product distribution. The formation of the C5-substituted product is generally favored due to the strong directing effect of the methoxy group.

Palladium-Catalyzed Coupling Reactions at the Bromine Position

The bromine atom at the C4 position of this compound provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. acs.orgacs.org These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govuwindsor.catcichemicals.com This method is widely used for the synthesis of biaryl compounds. mdpi.comresearchgate.net For this compound, a Suzuki-Miyaura coupling would replace the bromine atom with an aryl, vinyl, or alkyl group from the corresponding boronic acid. nih.govnih.govarkat-usa.org

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically with trans stereoselectivity. organic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. nih.gov Reacting this compound in a Heck reaction would introduce a substituted vinyl group at the C4 position.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgresearchgate.net A Sonogashira coupling of this compound would result in the formation of a 4-alkynyl-6-methoxy-1,3-benzodioxole derivative. researchgate.net

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane) catalyzed by a palladium complex. nih.gov This reaction is known for its tolerance of a wide range of functional groups. A Stille coupling would allow for the introduction of various alkyl, vinyl, aryl, or alkynyl groups at the C4 position of this compound.

Table 1: Overview of Palladium-Catalyzed Coupling Reactions

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product |

| Suzuki-Miyaura | This compound | R-B(OH)₂ | Pd catalyst, Base | 4-R-6-methoxy-1,3-benzodioxole |

| Heck | This compound | Alkene | Pd catalyst, Base | 4-(alkenyl)-6-methoxy-1,3-benzodioxole |

| Sonogashira | This compound | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 4-(alkynyl)-6-methoxy-1,3-benzodioxole |

| Stille | This compound | R-Sn(Alkyl)₃ | Pd catalyst | 4-R-6-methoxy-1,3-benzodioxole |

Note: R represents an organic substituent.

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the choice of ligands coordinated to the palladium center. tandfonline.comnih.gov The ligand influences the stability, activity, and steric environment of the catalyst, thereby affecting reaction rates, yields, and the ability to couple challenging substrates. acs.orgrsc.org

For aryl bromides like this compound, a variety of phosphine-based ligands have been developed to enhance catalytic activity. Bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) or biarylphosphines (e.g., SPhos, XPhos), are often effective in promoting the oxidative addition of the aryl bromide to the palladium(0) center, a key step in the catalytic cycle. nih.gov The design of ligands also aims to facilitate the reductive elimination step, which forms the desired product and regenerates the active catalyst. rsc.org

Catalyst optimization involves screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases, solvents, and reaction temperatures to achieve the highest possible yield and selectivity for a specific coupling reaction. acs.orgacs.org The choice of base is also critical, as it plays a role in the transmetalation step of the Suzuki-Miyaura and Sonogashira reactions. nih.gov

Nucleophilic Reactivity and Displacement Reactions

Aryl halides, such as this compound, are generally unreactive towards nucleophilic aromatic substitution (SNAr) unless the ring is activated by strong electron-withdrawing groups in the ortho and/or para positions. The methoxy group on the ring is an electron-donating group, which further disfavors classical SNAr reactions.

However, under certain conditions, the bromine atom can be displaced by nucleophiles. For instance, palladium-catalyzed amination (Buchwald-Hartwig amination) allows for the coupling of aryl bromides with amines to form arylamines. researchgate.net This reaction provides a route to introduce nitrogen-based nucleophiles at the C4 position.

Furthermore, reactions involving the formation of organometallic intermediates, such as Grignard or organolithium reagents, can be initiated at the bromine position. These highly reactive species can then react with a variety of electrophiles, effectively achieving a nucleophilic displacement of the bromine atom. However, the generation of such organometallic reagents may be complicated by the presence of other functional groups in the molecule.

Reactions Involving Halogen Displacement and Phenol (B47542) Formation

The bromine atom at the 4-position of the benzodioxole ring is a key site for synthetic modification, primarily through halogen displacement reactions. These transformations, which include cross-coupling reactions and direct substitution, are fundamental for creating more complex molecular architectures.

One of the most powerful methods for forming new carbon-carbon bonds from aryl bromides is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester. For instance, the coupling of brominated benzodioxole derivatives with various arylboronic acids has been successfully demonstrated, yielding biaryl structures. epa.gov The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with the boronic acid, and reductive elimination to give the coupled product and regenerate the catalyst. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates. nih.govnih.gov

The conversion of aryl bromides to phenols represents another important transformation. While direct nucleophilic aromatic substitution of an unactivated aryl bromide with hydroxide (B78521) is generally challenging, several catalytic methods have been developed to facilitate this process. These methods often employ transition metal catalysts, such as copper or palladium, in the presence of a hydroxide source. researchgate.netthieme-connect.comorganic-chemistry.org

| Catalyst System | Hydroxide Source | Reaction Conditions | Reference |

| Copper(I) oxide / 4,7-dihydroxy-1,10-phenanthroline | Tetrabutylammonium hydroxide | Aqueous solution | researchgate.net |

| Copper(I) iodide / Triethanolamine | Water | - | researchgate.net |

| Palladium(II) acetate (B1210297) / Tri-tert-butylphosphine | Potassium hydroxide | 1,4-Dioxane/water | organic-chemistry.org |

| Nickel catalyst / Phenylsilane | Water | Thermal catalysis | researchgate.net |

| Palladium catalyst | Boric acid | Mild conditions | acs.org |

These methodologies provide viable routes for the synthesis of the corresponding phenol from this compound, a key intermediate for further functionalization.

Reactivity of the Methylenedioxy Group and Ring Opening Possibilities

The methylenedioxy group, which forms the 1,3-dioxole (B15492876) ring, is generally stable under many reaction conditions. However, it can undergo cleavage under specific circumstances, particularly in the presence of strong nucleophiles or under certain enzymatic conditions. wikipedia.org

The cleavage of the methylenedioxy ring in aromatic compounds bearing electron-withdrawing groups has been reported to occur with nucleophiles like sodium benzyloxide in dimethyl sulfoxide (B87167) (DMSO). epa.gov This reaction proceeds via nucleophilic attack at the methylene (B1212753) carbon of the dioxole ring, leading to the formation of a catechol derivative. The presence of the bromine atom and the methoxy group on the aromatic ring of this compound would influence the electron density of the ring and, consequently, the susceptibility of the methylenedioxy group to cleavage.

Enzymatic ring-opening of the methylenedioxy bridge is a known metabolic pathway for many compounds containing this moiety. wikipedia.org Enzymes belonging to the cytochrome P450 superfamily can catalyze the ortho-demethylenation, leading to the formation of a catechol. While not a synthetic laboratory method, this reactivity highlights the potential for the cleavage of this functional group under specific catalytic conditions.

Regioselectivity and Stereoselectivity in Complex Derivatizations

In more complex synthetic sequences involving this compound, the directing effects of the existing substituents play a crucial role in determining the regioselectivity of subsequent reactions. For instance, in electrophilic aromatic substitution reactions, the electron-donating methoxy and methylenedioxy groups would direct incoming electrophiles to the ortho and para positions. However, the steric hindrance from the adjacent groups and the deactivating effect of the bromine atom would also influence the outcome.

The Suzuki-Miyaura coupling, as mentioned earlier, is inherently regioselective, occurring specifically at the carbon-bromine bond. epa.gov This allows for the precise introduction of a new substituent at the 4-position without affecting other positions on the ring.

Stereoselectivity becomes a consideration when new chiral centers are introduced into the molecule. While the starting material, this compound, is achiral, derivatization reactions can lead to the formation of enantiomers or diastereomers. For example, if a substituent introduced via halogen displacement contains a chiral center, or if a subsequent reaction creates one, the stereochemical outcome would be of interest. The stereoselective synthesis of derivatives of the related 1,4-benzodioxane (B1196944) system has been achieved using organocatalysis, suggesting that similar strategies could potentially be applied to control the stereochemistry in complex derivatizations of this compound. nih.gov The choice of chiral catalysts or auxiliaries would be critical in directing the formation of a specific stereoisomer.

Applications of 4 Bromo 6 Methoxy 1,3 Benzodioxole As a Building Block in Advanced Organic Synthesis

Synthesis of Complex Organic Architectures and Analogues

The structural framework of 4-bromo-6-methoxy-1,3-benzodioxole is a feature found in numerous natural products and pharmacologically active molecules. Its utility as a starting material lies in the ability to use the bromo-substituent as a handle for constructing intricate organic architectures and generating libraries of analogues for further study.

The presence of a bromine atom on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions allow for the direct linkage of the benzodioxole moiety to a wide array of other molecular fragments, including heterocyclic systems and other aromatic rings, leading to the creation of complex polyaromatic structures.

A prominent example of this strategy involves the Suzuki-Miyaura coupling reaction. In this process, the bromo-benzodioxole derivative is reacted with a suitable boronic acid in the presence of a palladium catalyst. This methodology has been successfully employed to synthesize new heterocyclic compound derivatives of 1,3-benzodioxole (B145889) in good yields. nih.govresearchgate.net For instance, a multi-step synthesis can begin with a related bromo-benzodioxole compound, which is first converted to an azide. This intermediate then undergoes a Huisgen 1,3-dipolar cycloaddition (a "click reaction") with an alkyne, such as phenylacetylene, to form a 1,2,3-triazole ring—a stable and synthetically important heterocycle. nih.govresearchgate.net The resulting bromo-benzodioxole-triazole conjugate can then participate in Suzuki-Miyaura coupling reactions with various substituted boronic acids, furnishing a diverse library of complex, polyaromatic, and heterocyclic final products. nih.govresearchgate.net The bromine atom can also be replaced by other groups through nucleophilic substitution, further expanding the range of possible derivatives. beilstein-journals.org

Table 1: Examples of Heterocyclic Systems Synthesized from Bromo-Benzodioxole Precursors

| Reaction Type | Intermediate Heterocycle | Final Product Class | Key Features |

|---|---|---|---|

| Huisgen 1,3-Dipolar Cycloaddition | 1,2,3-Triazole | Benzodioxole-Triazole Conjugates | Forms a stable five-membered heterocycle linked to the benzodioxole core. nih.govresearchgate.net |

| Suzuki-Miyaura Coupling | (Post-cycloaddition) | Aryl-Substituted Benzodioxole-Triazoles | Attaches various aryl and heteroaryl groups at the site of the original bromine atom. nih.govresearchgate.net |

| Suzuki-Miyaura Coupling | (Post-cycloaddition) | Pyrimidine-Substituted Benzodioxoles | Integrates biologically relevant pyrimidine (B1678525) rings into the final structure. nih.gov |

| Suzuki-Miyaura Coupling | (Post-cycloaddition) | Pyridine-Substituted Benzodioxoles | Creates complex architectures containing multiple nitrogen heterocycles. nih.gov |

The construction of molecules with specific three-dimensional arrangements (stereoisomers) is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and biologically active compounds. While direct examples of chiral synthesis starting from this compound are not extensively documented, the principles of stereoselective synthesis are readily applicable to this scaffold. ethz.ch Asymmetric synthesis aims to produce a single enantiomer of a final product. ethz.ch

Key strategies to achieve this include:

Chiral Auxiliaries: An enantiomerically pure group can be temporarily attached to the benzodioxole precursor to direct the stereochemical outcome of a subsequent reaction. ethz.ch This auxiliary is later removed, having fulfilled its role in establishing the desired chirality in the product.

Chiral Catalysts: A chiral catalyst can create a chiral environment around the reacting molecules, favoring the formation of one stereoisomer over another. This is a highly efficient method as only a small amount of the catalyst is needed.

Substrate Control: Existing stereocenters within a molecule can influence the stereochemistry of newly formed centers. ethz.ch For example, in stereospecific reactions, the stereochemistry of the starting material dictates the stereochemistry of the product. ethz.ch

Reactions involving bromo-functionalized compounds have been shown to proceed with high stereoselectivity. For instance, regio- and stereo-selective bromo(alkoxylation) reactions have been developed where the presence of a bulky chiral group, such as a sugar derivative, on the substrate directs the approach of the bromine source, leading to a high diastereomeric excess in the product. frontiersin.org Such principles could be applied to derivatives of this compound to construct benzodioxole-containing molecules with precisely controlled stereocenters.

Development of Precursors for Functional Materials and Devices

The unique electronic and structural properties of the benzodioxole core make it an attractive component for the design of novel functional materials. The ability to readily functionalize this compound via its bromine atom allows for its incorporation as a building block into larger, performance-oriented molecular and macromolecular systems.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic (OPV) devices are built from organic semiconductor materials that can transport charge and/or emit light. wikipedia.org These materials are often complex molecules designed with specific electronic properties, typically featuring a planar, π-conjugated core. researchgate.net The 1,3-benzodioxole unit, being an aromatic heterocycle, is a candidate for inclusion in such cores.

This compound serves as an ideal precursor for these materials. The bromine atom is a synthetic handle for introducing the benzodioxole unit into larger conjugated systems using palladium-catalyzed cross-coupling reactions. researchgate.net For example, it can be coupled with other aromatic structures like carbazoles, triarylamines, or benzophenones, which are common components in OLED materials. researchgate.netmdpi.commdpi.com

The electronic properties of the resulting material can be tuned by the substituents. The methoxy (B1213986) group on the this compound ring is an electron-donating group, which would influence the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the final molecule, a critical factor for charge injection and transport in OLEDs and OPVs. uniss.it By combining electron-donating units like methoxy-benzodioxole with electron-accepting units, donor-acceptor (D-A) type structures can be created, which are widely used in advanced OLED materials, including those exhibiting Thermally Activated Delayed Fluorescence (TADF). chemistryviews.org

The versatility of this compound also extends to its potential use in hybrid materials and advanced coatings. Functional coatings are crucial for protecting surfaces from environmental factors like corrosion and for imparting new properties. Polybenzoxazines, for example, are high-performance resins used in protective coatings that demonstrate excellent thermal stability and chemical resistance. mdpi.com These resins are typically formed from the reaction of a phenol (B47542), an amine, and formaldehyde.

While not a direct precursor for a traditional benzoxazine, this compound can be chemically modified to act as a monomer or functional additive in advanced polymer networks. The bromine atom can be converted into a polymerizable group (e.g., a vinyl, acrylate, or epoxide) through standard organic transformations. This would allow for its incorporation into polymer chains, creating a hybrid material that benefits from the inherent properties of the benzodioxole moiety, such as its rigidity and hydrophobicity. Such materials could be formulated into advanced coatings with enhanced durability and specific functionalities. For instance, the introduction of siloxane coupling agents into related resin systems has been shown to improve cross-linking density and adhesion to substrates. google.com

Utilization in Catalyst and Ligand Design for Organometallic Chemistry

In organometallic chemistry, ligands are molecules that bind to a central metal atom, and their structure is critical for controlling the catalyst's reactivity, selectivity, and stability. rsc.org Phosphines are a particularly important class of ligands due to the ease with which their steric and electronic properties can be tuned. beilstein-journals.org

This compound is an excellent precursor for the synthesis of novel phosphine (B1218219) ligands. The key to this application is the C(sp²)–Br bond, which provides a reactive site for the formation of a carbon-phosphorus (C–P) bond. One of the most common methods for synthesizing arylphosphines is the reaction of an aryl halide with a metal phosphide (B1233454) (e.g., KPPh₂, LiPPh₂) or the reaction of an organometallic species (derived from the aryl halide via metal-halogen exchange) with a chlorophosphine (e.g., ClPPh₂). nih.govresearchgate.net

Table 2: Synthetic Strategies for Phosphine Ligand Synthesis from Aryl Bromides

| Strategy | Reagents | Description | Reference |

|---|---|---|---|

| Nucleophilic Substitution with Metal Phosphides | Aryl Bromide + Lithium or Potassium Phosphide (e.g., LiPPh₂) | A phosphorus nucleophile directly displaces the bromide on the aromatic ring. | nih.gov |

| Reaction with Electrophilic Phosphorus | Organolithium/Grignard (from Aryl Bromide) + Chlorophosphine (e.g., ClPPh₂) | The aryl bromide is first converted to a more reactive organometallic species, which then acts as a nucleophile towards an electrophilic phosphorus source. | nih.gov |

| Palladium-Catalyzed Cross-Coupling | Aryl Bromide + Secondary Phosphine (e.g., HPPh₂) | A catalytic method that directly couples the aryl bromide with a P-H bond, often offering good functional group tolerance. | mdpi.com |

By applying these methods to this compound, a phosphine ligand incorporating the methoxy-substituted benzodioxole backbone can be synthesized. The electronic properties of this ligand, and thus the behavior of its corresponding metal complex, would be influenced by the electron-donating methoxy group and the benzodioxole ring. Such tailored ligands are essential for developing new catalysts for a wide range of chemical transformations, from cross-coupling reactions to asymmetric hydrogenation. rsc.orgyork.ac.uk

Green Chemistry in Material Synthesis using Benzodioxole Scaffolds

The principles of green chemistry are increasingly guiding the development of new materials, emphasizing the use of renewable resources, the reduction of waste, and the avoidance of hazardous substances. kit.edu Benzodioxole scaffolds, including this compound, are well-positioned to contribute to this paradigm shift in material synthesis due to their origins in natural products and their potential for use in sustainable chemical processes.

The 1,3-benzodioxole ring system is a structural motif present in a vast array of natural products, such as myristicin, found in nutmeg. researchgate.net This bio-inspiration is a key tenet of green chemistry, as it suggests that these scaffolds are inherently biodegradable and can be derived from renewable biomass feedstocks. The development of functional polymers from renewable sources, such as those derived from biomass-based lactone rings, provides a successful precedent for how nature-inspired scaffolds can replace traditional fossil fuel-based monomers. frontiersin.org

While the direct polymerization of this compound is not widely documented, its structure offers clear potential for incorporation into advanced materials through green synthetic routes. The functional groups on the molecule can be seen as anchor points for polymerization or for grafting onto other polymer backbones. For example, the bromine atom could be leveraged in atom-transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, which are controlled polymerization techniques that align with green chemistry principles by allowing for the precise design of polymer architecture with minimal waste.

The application of green chemistry principles to material synthesis using benzodioxole scaffolds can be envisioned through several approaches, as detailed in the table below.

| Green Chemistry Principle | Application to Benzodioxole Scaffolds in Material Synthesis | Potential Benefit |

|---|---|---|

| Use of Renewable Feedstocks | Deriving the benzodioxole core from plant-based sources like lignin (B12514952) or other natural phenols. | Reduces reliance on petrochemicals and creates a more sustainable material lifecycle. kit.edu |

| Atom Economy | Employing multi-component reactions (MCRs) or cycloadditions where most atoms from the benzodioxole building block are incorporated into the final polymer. acs.orgkit.edu | Minimizes the generation of byproducts and waste, leading to more efficient processes. |

| Design for Degradation | Incorporating the naturally-derived benzodioxole scaffold into polymer backbones to create materials designed for controlled degradation after their intended lifespan. | Addresses the challenge of plastic pollution by creating materials that do not persist indefinitely in the environment. |

| Catalysis | Utilizing efficient and recyclable catalysts for polymerization reactions, such as organocatalysts or biocatalysts, instead of toxic heavy metals. kit.edu | Enhances reaction efficiency and reduces the environmental and health impacts associated with hazardous catalysts. |

The development of sustainable polymers, such as non-isocyanate polyurethanes (NIPUs) from renewable resources, demonstrates a successful strategy that could be adapted for benzodioxole-based materials. kit.edu By functionalizing the benzodioxole scaffold to create diols or diamines, it could serve as a monomer in the synthesis of novel polyesters or polyamides with potentially unique properties derived from the rigid and electronically distinct benzodioxole core. Furthermore, functionalizing natural polymers like cellulose (B213188) or chitosan (B1678972) with benzodioxole derivatives could lead to the creation of "green adsorbents" for applications such as wastewater treatment. nih.gov The convergence of bio-inspired molecular design and green synthetic methodologies paves the way for the next generation of sustainable materials derived from versatile building blocks like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.